molecular formula C21H10F5NO3 B10993015 (2Z)-6-[(pentafluorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(pentafluorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B10993015
M. Wt: 419.3 g/mol
InChI Key: OOXOQADWONEONB-UUASQNMZSA-N
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Description

(2Z)-6-[(Pentafluorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzofuran core, a pyridine ring, and a pentafluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(pentafluorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a suitable aldehyde or ketone, often using a base such as sodium hydride or potassium carbonate.

    Attachment of the Pentafluorobenzyl Group: The final step involves the nucleophilic substitution of a pentafluorobenzyl halide with the hydroxyl group on the benzofuran core, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The pentafluorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-[(pentafluorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can serve as a probe for studying enzyme interactions, particularly those involving the benzofuran and pyridine moieties. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical assays.

Medicine

Medically, the compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2Z)-6-[(pentafluorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzofuran core can participate in π-π stacking interactions, while the pyridine ring can form hydrogen bonds with amino acid residues in proteins. The pentafluorobenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-[(Trifluoromethyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one: Similar structure but with a trifluoromethyl group instead of a pentafluorobenzyl group.

    (2Z)-6-[(Methoxy)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one: Contains a methoxy group instead of a pentafluorobenzyl group.

Uniqueness

The presence of the pentafluorobenzyl group in (2Z)-6-[(pentafluorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one imparts unique electronic properties, enhancing its reactivity and potential applications in various fields. This group also increases the compound’s stability and lipophilicity compared to its analogs.

Properties

Molecular Formula

C21H10F5NO3

Molecular Weight

419.3 g/mol

IUPAC Name

(2Z)-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C21H10F5NO3/c22-16-13(17(23)19(25)20(26)18(16)24)9-29-11-3-4-12-14(7-11)30-15(21(12)28)6-10-2-1-5-27-8-10/h1-8H,9H2/b15-6-

InChI Key

OOXOQADWONEONB-UUASQNMZSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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